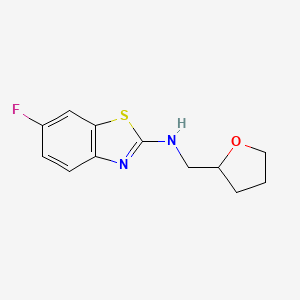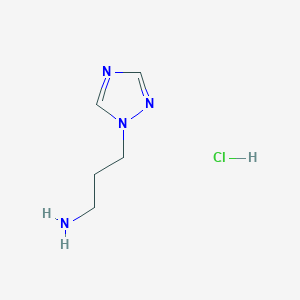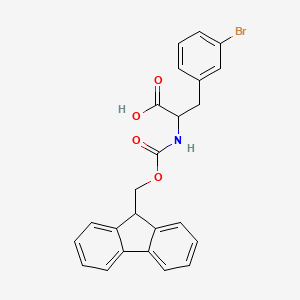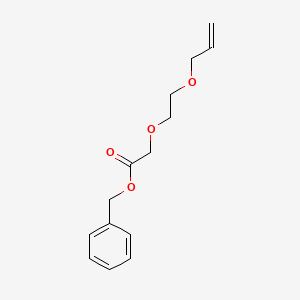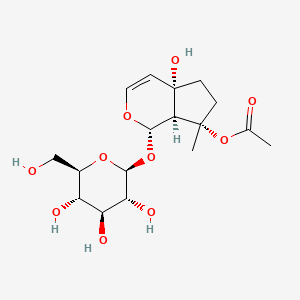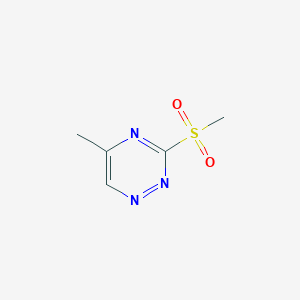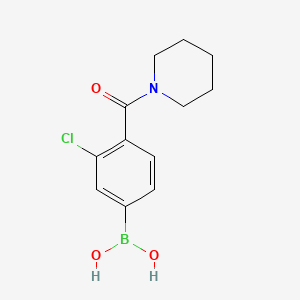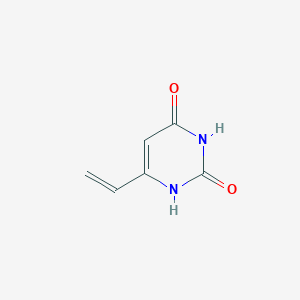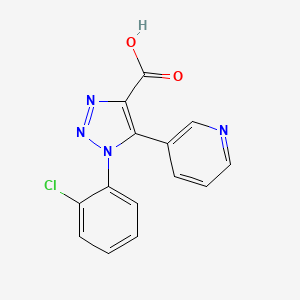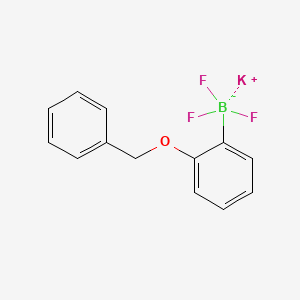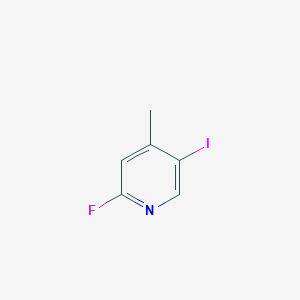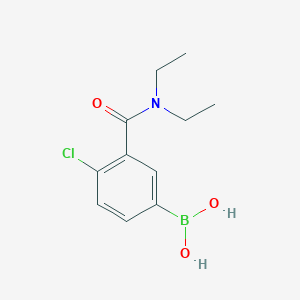
4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid
Descripción general
Descripción
4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid, more commonly known as 4-Cl-3-DECPBA, is an organoboronic acid compound with a wide range of applications in scientific research. 4-Cl-3-DECPBA is a versatile compound, with a wide variety of uses such as chemical synthesis, biochemical research, and clinical studies. This compound has been used in the synthesis of a variety of compounds, including pharmaceuticals, and in the development of new drugs. In addition, 4-Cl-3-DECPBA has been used in biochemical research to study the mechanisms of action of various compounds, as well as in clinical studies to assess the safety and efficacy of new drugs.
Aplicaciones Científicas De Investigación
Optical Modulation and Sensor Development
Phenylboronic acids, including derivatives like 4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid, have been utilized for the optical modulation of single-walled carbon nanotubes (SWNTs) for saccharide recognition. This application is significant in the development of non-enzymatic glucose sensors, which are crucial for diabetes management. The structure-function relationship of phenylboronic acid-grafted polymers demonstrates their utility in enhancing the photoluminescence quantum yield of SWNTs, facilitating the selective recognition of saccharides (Mu et al., 2012).
Drug Delivery Systems
Phenylboronic acid derivatives have been engineered into nanoparticles for targeted drug delivery. By decorating nanoparticles with phenylboronic acid, researchers have enhanced tumor-targeting capabilities and improved tumor accumulation and antitumor effects. This innovation opens new avenues for chemotherapy, where specific targeting and reduced systemic toxicity are paramount (Wang et al., 2016).
Supramolecular Chemistry
In supramolecular chemistry, phenylboronic acids are key components for designing and synthesizing supramolecular assemblies. These compounds form reversible complexes with polyols, facilitating their use in creating dynamic, responsive materials. Such materials have applications in self-healing hydrogels and stimuli-responsive systems, demonstrating the versatility of phenylboronic acid derivatives in material science (Pedireddi & Seethalekshmi, 2004).
Synthesis of Complex Molecules
Phenylboronic acid derivatives play a critical role in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This reaction is a cornerstone in constructing carbon-carbon bonds, enabling the synthesis of complex organic molecules. The ortho-substituent on phenylboronic acids, such as 4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid, has been found to catalyze dehydrative condensation reactions efficiently, highlighting their importance in peptide synthesis and drug development (Wang, Lu, & Ishihara, 2018).
Propiedades
IUPAC Name |
[4-chloro-3-(diethylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BClNO3/c1-3-14(4-2)11(15)9-7-8(12(16)17)5-6-10(9)13/h5-7,16-17H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDCVUGASMQNGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)N(CC)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661219 | |
| Record name | [4-Chloro-3-(diethylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid | |
CAS RN |
871332-68-2 | |
| Record name | [4-Chloro-3-(diethylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



